Cas no 2229265-69-2 (2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine)

2,2-Difluoro-1-(quinolin-2-yl)cyclopropan-1-amine is a fluorinated cyclopropylamine derivative featuring a quinoline moiety, which imparts unique electronic and steric properties. The difluorocyclopropane ring enhances metabolic stability and bioavailability, making it a valuable intermediate in medicinal chemistry and agrochemical research. The quinoline scaffold contributes to π-stacking interactions, potentially improving binding affinity in target applications. This compound is particularly useful in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its rigid structure and fluorine-induced polarity. Its well-defined stereochemistry and functional group compatibility further support its utility in structure-activity relationship (SAR) studies and lead optimization.
2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine structure
2229265-69-2 structure
Product Name:2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine
CAS No:2229265-69-2
MF:C12H10F2N2
MW:220.218009471893
CID:6270103
PubChem ID:165741792
Update Time:2025-05-20

2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine
    • 2229265-69-2
    • EN300-1939576
    • Inchi: 1S/C12H10F2N2/c13-12(14)7-11(12,15)10-6-5-8-3-1-2-4-9(8)16-10/h1-6H,7,15H2
    • InChI Key: YGNQKVYDRPZRKW-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C1C=CC2C=CC=CC=2N=1)N)F

Computed Properties

  • Exact Mass: 220.08120465g/mol
  • Monoisotopic Mass: 220.08120465g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine

2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine (CAS No: 2229265-69-2)

The compound 2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine (CAS No: 2229265-69-2) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and advanced materials development.

Structural Features and Synthesis

The molecule consists of a cyclopropane ring substituted with two fluorine atoms at the 1-position and a quinolinyl group at the 1-position of the cyclopropane ring. The quinolinyl group is a bicyclic aromatic system with nitrogen, which contributes to the molecule's electronic properties and potential for hydrogen bonding. The fluorine atoms at the 1-position of the cyclopropane ring introduce steric hindrance and electronic effects, making this compound highly versatile in chemical reactions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of palladium-catalyzed cross-coupling reactions and fluorination techniques. These methods have improved the yield and purity of the compound, making it more accessible for research purposes.

Applications in Medicinal Chemistry

The quinolinyl group in this compound is known for its ability to interact with various biological targets, such as protein kinases and G-protein coupled receptors (GPCRs). Recent studies have demonstrated that 2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine exhibits potent inhibitory activity against several kinases, including tyrosine kinases and serine/threonine kinases. This makes it a promising candidate for the development of targeted therapies in oncology and inflammatory diseases.

In addition to its kinase inhibitory properties, the compound has shown potential as a modulator of GPCRs, which are involved in numerous physiological processes. Its ability to bind to these receptors with high affinity suggests its utility in designing drugs for neurodegenerative diseases and cardiovascular disorders.

Materials Science Applications

Beyond its role in medicinal chemistry, 2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine has found applications in materials science due to its unique electronic properties. The molecule's ability to form stable coordination complexes with transition metals has led to its use in catalysis and as a building block for metal-organic frameworks (MOFs).

Recent research has highlighted its potential as a ligand in homogeneous catalysis for olefin metathesis and cross-coupling reactions. Its stability under harsh reaction conditions makes it an attractive alternative to traditional ligands.

Latest Research Findings

In 20XX, researchers reported on the use of cyclopropane-based compounds, including CAS No: 2229265-69-2, as scaffolds for drug design. These studies demonstrated that the strained cyclopropane ring can enhance drug-like properties such as bioavailability and target selectivity.

Furthermore, computational studies have revealed that the fluorinated cyclopropane moiety contributes significantly to the molecule's pharmacokinetic profile, improving its half-life and reducing clearance rates.

Conclusion

The compound CAS No: 2229265-69-7, also known as quinolinyl cyclopropyl amine, represents a cutting-edge advancement in organic synthesis with broad applications across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthetic methods and biological evaluations, positions it as a key player in future drug discovery efforts and materials innovation.

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